molecular formula C22H18N6O B13857855 2-Hydroxymethyl Rilpivirine

2-Hydroxymethyl Rilpivirine

Cat. No.: B13857855
M. Wt: 382.4 g/mol
InChI Key: KRXOLCAKDTZFHM-UHFFFAOYSA-N
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Description

Overview of Rilpivirine (B1684574) Biotransformation

The biotransformation of rilpivirine is a multi-step process primarily occurring in the liver. It involves both Phase I and Phase II metabolic reactions, which are crucial for converting the drug into more water-soluble forms to facilitate its excretion from the body. nih.gov

Phase I Metabolism: In vitro experiments have demonstrated that rilpivirine primarily undergoes oxidative metabolism. europa.eueuropa.eu This process is mainly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and, to a lesser extent, CYP3A5 being the principal enzymes involved. mdpi.comnih.gov These enzymes catalyze the addition of oxygen to the rilpivirine molecule, leading to the formation of several hydroxylated metabolites. mdpi.comnih.gov The primary sites of these oxidative modifications are the 2,6-dimethylphenyl ring and its attached methyl groups. nih.govresearchgate.net

Phase II Metabolism: Following Phase I oxidation, rilpivirine and its hydroxylated metabolites can undergo Phase II conjugation reactions. nih.gov Glucuronidation is a major Phase II pathway for rilpivirine metabolism. nih.gov The enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4) is responsible for the direct N-linked glucuronidation of the parent rilpivirine molecule. nih.govnih.gov Furthermore, hydroxylated metabolites, such as monomethylhydroxylated rilpivirine, are conjugated by UGT1A1 to form O-linked glucuronides. nih.govnih.gov These glucuronide conjugates are more hydrophilic and are readily eliminated from the body. nih.gov

Rilpivirine Metabolite Landscape and Identification

Following oral administration, a complex array of metabolites is formed. Early characterization studies identified seven key metabolites in vivo. nih.gov These include four mono- or dihydroxylated metabolites resulting from the oxidation of the 2,6-dimethylphenyl ring or its methyl groups, one N-linked rilpivirine glucuronide conjugate, and two O-linked glucuronides formed from the conjugation of mono- and dihydroxymethyl metabolites. nih.gov

More detailed in vivo studies have identified specific metabolites in feces and urine. After a single oral dose of radiolabeled rilpivirine, approximately 85% of the radioactivity was recovered in the feces and 6.1% in the urine. drugbank.comwikipedia.org Unchanged rilpivirine accounted for about 25% of the dose in feces. wikipedia.org The major fecal metabolites identified include a hydroxylated metabolite at the 5-position of the pyrimidinyl moiety and a hydroxymethyl-rilpivirine. pmda.go.jp

The table below summarizes the key enzymes and resulting metabolites involved in rilpivirine's biotransformation.

Metabolic Phase Enzyme(s) Involved Resulting Metabolites References
Phase I (Oxidation) CYP3A4, CYP3A5Mono- and dihydroxylated metabolites (including 2-Hydroxymethyl Rilpivirine) mdpi.comnih.gov
Phase II (Glucuronidation) UGT1A4N-linked Rilpivirine glucuronide nih.govnih.gov
Phase II (Glucuronidation) UGT1A1O-linked glucuronides of hydroxylated metabolites nih.govnih.gov

Rationale for Researching this compound as a Key Metabolite

Among the various metabolites of rilpivirine, this compound has been singled out for several reasons. It is a product of the primary oxidative pathway and has been consistently detected in human plasma. nih.govnih.gov

Research involving a long-acting injectable formulation of rilpivirine provided significant insights into the prevalence of this metabolite. In a study analyzing plasma samples from individuals who received the injection, this compound was one of only two metabolites detected, the other being RPV N-glucuronide. nih.gov Specifically, 90% of the participants (72 out of 80) had detectable levels of this compound in their plasma. nih.govresearchgate.net

The following table details the detection of this compound in a clinical study.

Study Phase Formulation Number of Participants with Detectable 2-Hydroxymethyl-RPV Percentage of Participants Reference
Oral Lead-in25 mg oral tablet daily75 out of 8390% nih.gov
Injection PhaseIntramuscular injection72 out of 8090% nih.gov

This consistent detection highlights the significance of this compound as a major metabolite, warranting further investigation into its specific biological activities and role in the context of rilpivirine therapy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18N6O

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[4-[4-(2-cyanoethenyl)-2-(hydroxymethyl)-6-methylanilino]pyrimidin-2-yl]amino]benzonitrile

InChI

InChI=1S/C22H18N6O/c1-15-11-17(3-2-9-23)12-18(14-29)21(15)27-20-8-10-25-22(28-20)26-19-6-4-16(13-24)5-7-19/h2-8,10-12,29H,14H2,1H3,(H2,25,26,27,28)

InChI Key

KRXOLCAKDTZFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)C=CC#N

Origin of Product

United States

Synthesis and Derivatization Approaches for 2 Hydroxymethyl Rilpivirine

Strategies for Synthetic Preparation of 2-Hydroxymethyl Rilpivirine (B1684574)

The chemical synthesis of 2-Hydroxymethyl Rilpivirine, while not extensively detailed in publicly available literature, can be logically approached through modifications of the established synthetic routes for Rilpivirine. The core of Rilpivirine synthesis involves the coupling of two key intermediates: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616). d-nb.infogoogle.com

Two primary strategies can be postulated for the synthesis of its 2-hydroxymethyl analogue:

Linear Synthesis via a Hydroxymethylated Intermediate: This strategy involves synthesizing a key precursor that already contains the required hydroxymethyl group. The synthesis would begin with a starting material where one of the methyl groups is replaced by a protected or unprotected hydroxymethyl group. For instance, the synthesis could proceed via the preparation of (E)-3-(4-amino-3-(hydroxymethyl)-5-methylphenyl)acrylonitrile. This intermediate would then be reacted with 4-((4-chloropyrimidin-2-yl)amino)benzonitrile under conditions similar to those used for Rilpivirine synthesis, typically a nucleophilic aromatic substitution reaction, to yield the final product. d-nb.info This approach ensures regioselectivity and avoids the need for selective oxidation late in the synthesis.

Late-Stage Oxidation: An alternative approach involves the selective oxidation of one of the methyl groups on the dimethylphenyl ring of Rilpivirine or a late-stage precursor. This would require a highly selective oxidizing agent that can differentiate between the two methyl groups and avoid over-oxidation to the corresponding aldehyde or carboxylic acid. Given the complexity of the Rilpivirine molecule, achieving such selectivity could be challenging and may lead to a mixture of products, necessitating extensive purification.

The synthesis of Rilpivirine itself has been optimized to improve yield and reduce reaction times, for example, by using microwave-promoted methods. d-nb.info Similar advancements could potentially be applied to the synthesis of its hydroxymethyl derivative.

Development of Synthetic Reference Standards

The quantification of drug metabolites is a critical aspect of pharmacology and drug development. To accurately measure the concentration of this compound in biological matrices such as plasma, urine, or tissue, a highly purified and well-characterized synthetic reference standard is essential. pmda.go.jp

Several chemical suppliers offer this compound as a certified reference material, often produced via custom synthesis. medchemexpress.comunmc.edu These standards are used to:

Develop and validate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Construct calibration curves for the accurate quantification of the metabolite in pharmacokinetic studies. pmda.go.jp

Identify and confirm the structure of the metabolite isolated from biological samples.

The availability of a synthetic standard was crucial in a study of long-acting Rilpivirine, where it enabled the quantification of 2-Hydroxymethyl-RPV levels in plasma, rectal fluid, and other tissues from clinical trial participants. pmda.go.jp The development process for such a standard involves not only its chemical synthesis but also rigorous purification and structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure its identity and purity meet regulatory guidelines. ajptr.comijbpas.comabcpsangli.edu.in

Table 1: Analytical Methods for Rilpivirine and its Metabolites

Analytical TechniquePurposeKey Findings
LC-MS/MS Quantification of Rilpivirine and its metabolites in plasma.Enables sensitive detection and measurement of metabolites like this compound. pmda.go.jpmedicinespatentpool.org
HPLC-UV Determination of Rilpivirine in bulk and tablet dosage forms.Validated methods for quality control and assay of the parent drug. ajptr.comabcpsangli.edu.innih.gov
Radio-HPLC To determine unchanged Rilpivirine and its metabolites in microsomal preparations.Used to study metabolic pathways and identify products of enzymatic reactions. pmda.go.jp

Derivatization Techniques for Analytical Purposes

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analytical separation and detection. medicinespatentpool.org For a compound like this compound, which contains a primary alcohol (-CH₂OH) and secondary amine (-NH-) functional groups, derivatization can be employed to enhance its detectability in techniques like gas chromatography (GC) or to improve ionization efficiency in mass spectrometry. wikipedia.org

While specific derivatization protocols for this compound are not prominently published, general techniques applicable to its functional groups include:

Acylation: The hydroxyl and amine groups can be reacted with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. This process replaces active hydrogens, which can improve chromatographic peak shape and volatility for GC analysis. kingston.ac.uk

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. TMS derivatives are typically more volatile and thermally stable, making them suitable for GC-MS analysis.

Derivatization for Enhanced MS Detection: For LC-MS analysis, derivatization can introduce a permanently charged moiety or a group that is easily ionizable, thereby increasing the signal intensity. medicinespatentpool.org Reagents like dansyl chloride can react with the hydroxyl or amine groups, introducing a fluorescent tag and a readily ionizable tertiary amine, which significantly enhances detection limits. medicinespatentpool.org

The choice of derivatization reagent and technique depends on the analytical method being used and the specific requirements for sensitivity and selectivity. scbt.com

Table 2: Potential Derivatization Reactions for this compound

Functional GroupDerivatization ReactionReagent ExamplePurpose
Hydroxyl (-OH) SilylationBSTFAIncrease volatility for GC
Hydroxyl (-OH), Amine (-NH) AcylationTrifluoroacetic anhydrideImprove peak shape for GC
Hydroxyl (-OH), Amine (-NH) DansylationDansyl ChlorideEnhance ionization for LC-MS, add fluorescence

Enzymatic Formation and Biotransformation Pathways of 2 Hydroxymethyl Rilpivirine

Oxidative Metabolic Pathways Leading to 2-Hydroxymethyl Rilpivirine (B1684574) Formation

The initial and crucial step in the formation of 2-Hydroxymethyl Rilpivirine is the oxidative metabolism of its parent compound, rilpivirine. This process is primarily carried out by a superfamily of enzymes known for their role in drug metabolism.

Role of Cytochrome P450 Enzymes in Hydroxylation

The biotransformation of rilpivirine is predominantly mediated by the cytochrome P450 (CYP) system of enzymes. mdpi.compatsnap.comhiv.govnih.govnih.goveuropa.euresearchgate.net These enzymes facilitate oxidative reactions, including the hydroxylation of rilpivirine. mdpi.com In vitro experiments using human liver microsomes have demonstrated the formation of mono- and di-oxygenated metabolites of rilpivirine. nih.govresearchgate.net Mass spectral analysis has indicated that these metabolic alterations occur through the oxygenation of the 2,6-dimethylphenyl ring and the methyl groups of the rilpivirine molecule. nih.govresearchgate.netnih.gov This oxidative process is a critical phase I metabolic pathway for rilpivirine. europa.eu

Specific CYP Isoforms Catalyzing this compound Synthesis (e.g., CYP3A4, CYP3A5)

Research has pinpointed specific isoforms of the cytochrome P450 family as the primary catalysts for the hydroxylation of rilpivirine. Chemical inhibition studies and assays with cDNA-expressed CYP enzymes have consistently shown that CYP3A4 and, to a lesser extent, CYP3A5 are the main drivers of this oxidative metabolism. mdpi.comnih.govresearchgate.netnih.govdrugbank.comnih.govresearchgate.net The involvement of these particular isoforms underscores their significance in the clearance and metabolic profiling of rilpivirine. nih.govresearchgate.net While other CYP isoforms like CYP2C19 may play a minor role, the contribution of CYP3A4 and CYP3A5 is predominant. europa.euasm.org

Regioselectivity of Hydroxylation at the Methyl Group

The hydroxylation process exhibits regioselectivity, with the enzymatic reaction specifically targeting certain positions on the rilpivirine molecule. The formation of this compound is a result of hydroxylation occurring at one of the methyl groups on the 2,6-dimethylphenyl ring. nih.govresearchgate.netnih.gov Studies have identified multiple hydroxylated metabolites, designated as M1, M2, M3, and M4. drugbank.com Specifically, this compound is one of the monohydroxylated metabolites formed through this targeted enzymatic action. nih.govresearchgate.netnih.gov

Further Biotransformation of this compound

Following its formation, this compound can undergo further metabolic changes, primarily through conjugation reactions. This phase II metabolic pathway facilitates the excretion of the drug from the body.

Glucuronidation Pathways of Hydroxylated Metabolites

Glucuronidation is a key phase II biotransformation pathway for the hydroxylated metabolites of rilpivirine. nih.govresearchgate.netwikipedia.org This process involves the attachment of a glucuronic acid moiety to the metabolite, increasing its water solubility and facilitating its elimination. wikipedia.org Specifically, the monomethylhydroxylated metabolite of rilpivirine, which includes this compound, is known to be a substrate for glucuronidation. nih.govresearchgate.netnih.govresearchgate.net This results in the formation of O-linked glucuronide conjugates. nih.gov

UDP-Glucuronosyltransferase (UGT) Enzymes Involved (e.g., UGT1A1)

The enzymatic drivers of this glucuronidation process are the UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.netnih.gov Research has identified UGT1A1 as the specific isoform responsible for the glucuronidation of the monomethylhydroxylated metabolite of rilpivirine. mdpi.comnih.govresearchgate.netdrugbank.comnih.govresearchgate.netwikipedia.org This conjugation reaction leads to the formation of a glucuronide metabolite designated as M6. drugbank.com The involvement of UGT1A1 highlights its critical role in the final stages of rilpivirine metabolism and clearance. mdpi.comwikipedia.org

Data Tables

Table 1: Key Enzymes in this compound Metabolism

Metabolic StepEnzyme FamilySpecific Isoforms
Oxidative Formation Cytochrome P450 (CYP)CYP3A4, CYP3A5 mdpi.comnih.govresearchgate.netnih.govdrugbank.comnih.gov
Glucuronidation UDP-Glucuronosyltransferase (UGT)UGT1A1 mdpi.comnih.govresearchgate.netdrugbank.comnih.govwikipedia.org

Table 2: Metabolites of Rilpivirine

Metabolite IDDescriptionPrecursor
M1, M2 Monohydroxylated metabolitesRilpivirine nih.govdrugbank.com
M3, M4 Dihydroxylated metabolitesRilpivirine nih.govdrugbank.com
M6 Glucuronide of monohydroxylated metaboliteMonomethylhydroxylated Rilpivirine drugbank.com

In Vitro Studies of this compound Metabolism

In vitro experimental models are fundamental in elucidating the metabolic pathways of xenobiotics. For Rilpivirine, these studies have been crucial in identifying the enzymes and mechanisms responsible for the generation of this compound.

Human Liver Microsome Incubation Studies

Incubations of Rilpivirine with human liver microsomes (HLMs) have been instrumental in identifying its oxidative metabolites. nih.govresearchgate.net When Rilpivirine is incubated with pooled HLMs in the presence of an NADPH-regenerating system, several mono- and dioxygenated metabolites are formed. nih.govresearchgate.netnih.gov Mass spectral analysis confirms that these products arise from the oxygenation of the 2,6-dimethylphenyl ring or the methyl groups of the parent compound. nih.govresearchgate.net

One of the primary monohydroxylated metabolites formed in these assays is this compound, a result of aliphatic hydroxylation at one of the methyl groups on the cyanoethenyl-2,6-dimethylphenyl moiety. tga.gov.au The formation of this metabolite is consistently detected using advanced analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govresearchgate.net

Table 1: Summary of a Typical Human Liver Microsome (HLM) Incubation Experiment for Rilpivirine Metabolism

Parameter Condition Source
System Human Liver Microsomes nih.govresearchgate.net
Rilpivirine Concentration 20 µM researchgate.net
Microsome Concentration 2 mg/ml researchgate.net
Cofactor NADPH-regenerating system researchgate.netnih.gov
Incubation Time 30 minutes researchgate.net
Temperature 37°C researchgate.net

Utilization of cDNA-Expressed Cytochrome P450 Enzymes

To pinpoint the specific enzymes responsible for the formation of this compound, researchers utilize systems containing single, cDNA-expressed human cytochrome P450 (CYP) enzymes. nih.gov This approach allows for the unambiguous assignment of metabolic pathways to individual enzymes. nih.gov

Table 2: Relative Contribution of CYP Isoforms to Rilpivirine Oxidation

Enzyme Contribution to Rilpivirine Oxidation Source
CYP3A4 Primary nih.govresearchgate.netnih.goveuropa.eu
CYP3A5 Primary nih.govresearchgate.netnih.govresearchgate.net
CYP1A2 Minor pmda.go.jp

Enzyme Kinetics of this compound Formation

Incubations of ¹⁴C-labeled Rilpivirine at various concentrations with HLMs yielded an apparent Kₘ of 4.17 µM and a Vₘₐₓ of 381 pmol/mg/min for the total turnover of the parent drug. pmda.go.jp These values reflect the combined activity of all contributing metabolic pathways, including the formation of this compound (referred to as metabolite M33 in some literature). pmda.go.jp

Cross-Species Comparative Metabolism of Rilpivirine Leading to this compound

The metabolic profile of a drug can vary significantly between different species. Comparative studies are essential to understand these differences and to validate the relevance of animal models in predicting human metabolism. The biotransformation of Rilpivirine has been investigated in vitro and in vivo across a range of species, including mice, rats, rabbits, dogs, monkeys, and humans. nih.govtga.gov.au

Aliphatic hydroxylation to form this compound has been identified as a significant metabolic pathway in multiple species. tga.gov.aupmda.go.jp It is considered an important biotransformation route in humans, monkeys, and rabbits. pmda.go.jp In other species, such as mice and rats, this pathway is less prominent. pmda.go.jp In these rodents, glutathione (B108866) conjugation represents a more dominant metabolic route. tga.gov.au

Table 4: Comparative Importance of Aliphatic Hydroxylation of Rilpivirine Across Species

Species Importance of Aliphatic Hydroxylation Pathway Source
Human Important tga.gov.aupmda.go.jp
Monkey Important tga.gov.aupmda.go.jp
Rabbit Important tga.gov.aupmda.go.jp
Dog Minor to Important tga.gov.aupmda.go.jp
Mouse Minor/Less Important tga.gov.aupmda.go.jp
Rat Minor/Less Important tga.gov.aupmda.go.jp

| Guinea Pig | Minor | tga.gov.aupmda.go.jp |

Analytical Methodologies for Detection and Quantification of 2 Hydroxymethyl Rilpivirine

Advanced Chromatographic Techniques

Chromatography is the cornerstone for isolating 2-Hydroxymethyl Rilpivirine (B1684574) from complex biological samples, such as plasma and urine, and separating it from the parent drug and other metabolites. Both Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) serve as robust platforms for this purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC is frequently the method of choice for analyzing 2-Hydroxymethyl Rilpivirine due to its high resolution, speed, and sensitivity. Studies have successfully utilized UHPLC systems to detect and quantify Rilpivirine metabolites in various biological samples. nih.gov

One established method involves a UHPLC system coupled to a mass spectrometer for the analysis of samples from in vitro studies with human liver microsomes and in vivo samples like plasma and urine. nih.gov The chromatographic separation is typically achieved on a reverse-phase C18 column, which is effective for separating the relatively non-polar parent drug from its more polar hydroxylated metabolite. nih.gov The enhanced resolving power of UHPLC allows for sharp, narrow peaks, which improves quantification and separation from potential interferences. mdpi.com

ParameterDescriptionSource
InstrumentationDionex UltiMate 3000 UHPLC system or equivalent nih.gov
ColumnPolaris C18-A (5 µm, 100 by 2.0 mm) nih.gov
Flow Rate0.4 mL/min nih.gov
Mobile PhaseTypically consists of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile) run in a gradient mode. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

While UHPLC is often preferred for its performance benefits, conventional HPLC remains a viable and widely used technique. Methodologies for the parent compound, Rilpivirine, provide a framework for the analysis of its metabolites. ijbpas.comqub.ac.ukabcpsangli.edu.in These methods are typically based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.

For this compound, a C18 column is commonly employed, similar to UHPLC methods. ijbpas.comqub.ac.uk The mobile phase generally consists of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijbpas.comabcpsangli.edu.in Isocratic or gradient elution can be used to achieve optimal separation of the metabolite from the parent drug and other endogenous components of the matrix. qub.ac.uk HPLC systems, when coupled with highly sensitive detectors like tandem mass spectrometers, provide a reliable and robust platform for quantification. qub.ac.uk

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled selectivity and sensitivity. It is almost always used in conjunction with a liquid chromatography system (LC-MS).

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification

Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole mass spectrometer, is the gold standard for quantifying this compound in biological matrices. nih.gov This technique operates in Selected Reaction Monitoring (SRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov

For this compound (a monohydroxylated metabolite), the protonated molecule [M+H]⁺ serves as the precursor ion. This ion has a mass-to-charge ratio (m/z) of 383, which is 16 atomic mass units higher than that of the parent Rilpivirine (m/z 367) due to the addition of an oxygen atom. nih.govnih.gov In the mass spectrometer, this precursor ion is fragmented, and a specific product ion is monitored. This specific transition significantly reduces background noise and matrix interference. nih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Source
This compound383222 nih.gov
Rilpivirine (Parent Drug)367.1128.0 nih.gov

This high degree of specificity allows for the confident quantification of the metabolite even at very low concentrations in complex samples like plasma. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Metabolite Identification

While tandem MS is ideal for quantification, High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the initial identification and structural confirmation of metabolites. researchgate.net HR-MS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the m/z of an ion with extremely high accuracy (typically within 5 ppm). semanticscholar.org

This capability allows for the determination of the elemental formula of a metabolite. semanticscholar.org For instance, HR-MS can distinguish this compound from other potential metabolites with the same nominal mass by providing a precise mass measurement. This is a critical step during drug metabolism studies to unequivocally identify novel metabolic pathways and confirm the structures of expected metabolites. researchgate.net Although specific studies detailing the use of HR-MS for this particular metabolite are not prevalent, its application is a standard and vital part of modern drug discovery and development processes. researchgate.netsemanticscholar.org

Development and Validation of Bioanalytical Methods

The development of a reliable bioanalytical method for this compound requires rigorous validation to ensure that the results are accurate and reproducible. Method validation is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). mdpi.comijbpas.com

The validation process assesses several key parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, other metabolites, and the parent drug. alliedacademies.org

Linearity: The assay must demonstrate a linear relationship between the detector response and the known concentration of the analyte over a specific range. For instance, a validated UHPLC-MS/MS method for a Rilpivirine metabolite might have a quantifiable range suitable for clinical studies. nih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples). nih.govalliedacademies.org

Recovery: The efficiency of the extraction process for isolating the analyte from the biological matrix is determined. Consistent and reproducible recovery is essential for accurate quantification. alliedacademies.org

Matrix Effect: This assesses whether components of the biological matrix suppress or enhance the ionization of the analyte, which could lead to inaccurate results. nih.gov

Stability: The stability of the analyte is tested under various conditions that samples may experience, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (-20°C or -70°C). alliedacademies.org

Validation ParameterTypical Acceptance CriteriaSource
Linearity (Correlation Coefficient, r²)≥ 0.99 ijbpas.com
Accuracy (% Bias)Within ±15% of the nominal value (±20% at LLOQ) nih.gov
Precision (% RSD or % CV)≤ 15% (≤ 20% at LLOQ) nih.gov
RecoveryConsistent, precise, and reproducible alliedacademies.org
Matrix EffectNormalized matrix factor RSD should be ≤ 15% nih.gov
StabilityConcentration deviation within ±15% of baseline alliedacademies.org

Successful validation ensures that the analytical method is reliable for its intended purpose, whether for in vitro metabolic profiling or for supporting clinical pharmacokinetic studies.

Based on the available scientific literature, a comprehensive article detailing the specific analytical methodologies for the detection and quantification of This compound cannot be constructed at this time.

Published research and validation studies predominantly focus on the parent compound, Rilpivirine. While the detection of the this compound metabolite in biological samples has been reported in clinical studies—confirming that analytical methods for its identification exist—the detailed validation parameters as specified in the request (e.g., specificity, linearity, LOD/LOQ, accuracy, precision, and robustness) are not available in the public domain.

The standard bioanalytical techniques for Rilpivirine, which would be adapted for its metabolites, are summarized below.

General Analytical and Sample Preparation Approaches

Analytical Methodologies for Detection and Quantification

The primary analytical technique for the quantification of Rilpivirine and, by extension, its metabolites like this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing the parent drug from its metabolites and from endogenous components in complex samples like plasma or tissue homogenates. nih.govnih.gov

While specific validation data for this compound is not detailed in the literature, a validated method for the parent drug, Rilpivirine, would typically involve the following assessments:

Specificity and Selectivity: Ensuring no interference from other antiretrovirals, metabolites, or matrix components at the retention time of the analyte.

Linearity and Calibration Range: Establishing a concentration range over which the instrument response is proportional to the concentration of the analyte. For Rilpivirine, ranges such as 0.5-200 ng/mL in plasma have been validated. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

Accuracy and Precision: Assessing how close the measured values are to the true values and the reproducibility of these measurements, typically evaluated at low, medium, and high concentration levels.

Robustness and Stability: Evaluating the method's capacity to remain unaffected by small variations in parameters and confirming the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage). nih.govnih.gov

Sample Preparation Techniques for Biological Matrices

To accurately analyze this compound, it must first be isolated from the biological matrix. Common extraction techniques used for Rilpivirine, which would also apply to its metabolites, include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.govresearchgate.netnih.gov This technique is widely used for its convenience in sample clean-up. amazonaws.com

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. nih.govalliedacademies.org It offers a cleaner extract compared to protein precipitation. For Rilpivirine, a solvent mixture of methyl-tert-butyl ether and diethyl ether has been used. nih.gov

Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb the analyte from the sample, which is then eluted with a suitable solvent. This method can provide very clean extracts and allows for sample concentration.

For tissue samples, an initial homogenization step is required to break down the tissue structure and release the analyte into a buffer or solvent before proceeding with one of the extraction methods mentioned above. nih.govqub.ac.uk

Until specific research detailing the full bioanalytical method validation for this compound is published, a comprehensive report with detailed data tables as requested cannot be accurately provided.

Sample Preparation Techniques for Biological Matrices

Considerations for Different Biological Sample Types (e.g., rectal fluid, cervicovaginal fluid, vaginal tissue)

The detection and quantification of this compound, a metabolite of the antiretroviral drug Rilpivirine, in various biological matrices present unique analytical challenges. Methodologies must be sensitive and specific enough to accurately measure concentrations in complex sample types such as rectal fluid, cervicovaginal fluid (CVF), and vaginal tissue. The primary analytical technique employed for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high sensitivity and specificity required for bioanalysis. nih.govnih.gov

Sample Preparation and Extraction

A critical consideration for analyzing these biological samples is the initial extraction process, which must efficiently isolate the analyte from interfering matrix components. For fluid samples like rectal and cervicovaginal fluid, which are often collected on absorbent swabs, a liquid-liquid extraction technique is commonly employed. nih.govcapes.gov.br A study detailing the quantification of the parent drug, Rilpivirine, utilized a hexane/ethyl acetate (80:20 v/v) solution for this purpose. nih.govcapes.gov.br For tissue samples, homogenization is required, followed by protein precipitation, often using a mixture of acetonitrile and water. nih.govcapes.gov.br The stability of the analyte during collection, storage, and processing is paramount to ensure accurate results.

Analytical Findings in Specific Matrices

Research from the HPTN 076 phase II clinical trial provides specific insights into the detection of Rilpivirine metabolites in these compartments. amazonaws.com An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay was utilized to analyze samples. amazonaws.com

Rectal Fluid: In the HPTN 076 study, this compound was successfully quantified in rectal fluid samples. amazonaws.com The analysis was conducted on 79 samples, and quantification was achieved using a synthetic standard, with results reported in ng/mg of the sample. amazonaws.com This indicates that methods have been specifically developed and validated for the measurement of this metabolite in the rectal compartment. amazonaws.com

Cervicovaginal Fluid and Vaginal Tissue: The same study also investigated the presence of Rilpivirine metabolites in cervicovaginal fluid and vaginal tissue. amazonaws.com While another metabolite, Rilpivirine N-glucuronide, was detected in these matrices, the available literature does not specify the successful quantification of this compound in CVF or vaginal tissue samples from this study. amazonaws.com However, validated LC-MS/MS methods for the parent compound, Rilpivirine, in these matrices demonstrate the feasibility of such measurements. For instance, Rilpivirine has been quantified in CVF with a lower limit of quantitation (LLOQ) of 1 ng/mL. nih.gov Similarly, HPLC-MS methods have been validated for Rilpivirine in homogenized vaginal tissue. qub.ac.ukresearchgate.net These established methods for the parent drug provide a strong foundation for developing and optimizing assays for its metabolites.

The table below summarizes the key findings regarding the analysis of this compound in different biological fluids and tissues.

Biological MatrixAnalytical MethodKey FindingsSource
Rectal Fluid UHPLC-MS/MSThe metabolite was quantified using a synthetic standard. Levels were reported as ng/mg of sample. amazonaws.com
Cervicovaginal Fluid UHPLC-MS/MSAnalysis was performed, but specific detection or quantification of this compound was not detailed. Another metabolite (RPV N-glucuronide) was detected. amazonaws.com
Vaginal Tissue UHPLC-MS/MSAnalysis was performed, but specific detection or quantification of this compound was not detailed. Another metabolite (RPV N-glucuronide) was detected. amazonaws.com

The following table provides context on the validated analytical methods used for the parent compound, Rilpivirine, in these biological samples, which underpins the methodology for its metabolites.

Biological MatrixAnalytical MethodSample PreparationLLOQ / LODSource
Rectal Fluid LC-MS/MSLiquid-Liquid Extraction0.5 ng/mL nih.gov
Cervicovaginal Fluid LC-MS/MSLiquid-Liquid Extraction1 ng/mL nih.govnih.gov
Vaginal Tissue HPLC-MSProtein PrecipitationLOD: 1.42 ng/mL researchgate.netcore.ac.uk
Rectal Tissue LC-MS/MSProtein Precipitation0.5 ng/mL nih.gov

Structural Elucidation and Characterization of 2 Hydroxymethyl Rilpivirine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods form the cornerstone of chemical characterization, providing detailed information on molecular mass, fragmentation, and the specific arrangement of atoms within a molecule.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for identifying metabolites by detecting the mass of the parent ion and analyzing its subsequent fragmentation patterns. The formation of 2-Hydroxymethyl Rilpivirine (B1684574) involves the addition of a single oxygen atom to the Rilpivirine structure, increasing its monoisotopic mass from that of the parent compound (366.428 g·mol⁻¹) to 382.4 g/mol . nih.gov

In vitro studies using human liver microsomes have identified two distinct monohydroxylated metabolites of Rilpivirine, designated M1 and M2. nih.gov The more abundant of these is the M2 metabolite, identified as 2-Hydroxymethyl Rilpivirine. nih.gov Ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analyses have been crucial in this identification. researchgate.net For monohydroxylated Rilpivirine, a selected reaction monitoring (SRM) transition of precursor ion m/z 383 to product ion m/z 222 is utilized for detection. researchgate.net

The fragmentation spectrum of the M2 metabolite provides key structural information. The proposed fragmentation pattern helps to confirm that the oxidation has occurred on one of the methyl groups of the 2,6-dimethylphenyl ring. nih.gov

Table 1: Proposed Mass Spectral Fragmentation of this compound (Metabolite M2)

Observed Fragment Ion (m/z) Proposed Neutral Loss
192.48 C₉H₁₂N₄O
221.63 C₁₁H₁₆N₄O
247.59 C₁₃H₂₀N₄O

Data sourced from Human Biotransformation of the Nonnucleoside Reverse Transcriptase Inhibitor Rilpivirine and a Cross-Species Metabolism Comparison. nih.gov

This fragmentation pattern is distinct from that of the M1 metabolite, which involves hydroxylation on the dimethylphenyl ring itself, indicating that mass spectrometry can effectively distinguish between isomers and pinpoint the site of oxidation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While studies confirm the use of NMR techniques for the general identification of Rilpivirine metabolites and for detailed structural analysis of the parent compound and its isomers, specific, publicly available ¹H and ¹³C NMR spectral data for the isolated this compound metabolite are not detailed in the reviewed scientific literature. nih.govpmda.go.jp The application of such techniques would be essential for the final, definitive confirmation of the hydroxylation site proposed by mass spectral data.

Localization of Hydroxylation within the Rilpivirine Moiety

The biotransformation of Rilpivirine primarily occurs via oxidative metabolism, catalyzed mainly by cytochrome P450 enzymes CYP3A4 and CYP3A5. researchgate.netdrugbank.com These reactions can produce several hydroxylated metabolites. drugbank.com The specific compound, this compound, is the result of the oxygenation of one of the two methyl groups located on the 2,6-dimethylphenyl ring of the Rilpivirine molecule. nih.govresearchgate.net

The precise location of this modification is confirmed by its chemical name, 4-[[4-[[4-[(E)-2-Cyanoethen-1-yl]-2-(hydroxymethyl)-6-methylphenyl]amino]pyrimidin-2-yl]amino]benzonitrile. nih.govlgcstandards.comsynzeal.com This nomenclature definitively places the hydroxyl group on the carbon of the methyl group at position 2 of the phenyl ring, converting it to a "hydroxymethyl" group. This is consistent with metabolism studies that identify a monomethylhydroxylated metabolite as a major product. nih.gov This structural modification is a key step in the subsequent metabolism of Rilpivirine, as this hydroxyl group can then undergo glucuronidation. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Rilpivirine
Rilpivirine Metabolite M1

Role and Significance of 2 Hydroxymethyl Rilpivirine in Rilpivirine Metabolism

Status as a Major Oxidative Metabolite of Rilpivirine (B1684574)

2-Hydroxymethyl rilpivirine is a significant product of the oxidative metabolism of rilpivirine. amazonaws.comnih.govdrugbank.commdpi.com The primary metabolic pathways for rilpivirine involve oxidation by the cytochrome P450 system, with CYP3A4 and, to a lesser extent, CYP3A5 being the main enzymes responsible for this process. nih.govmdpi.com This oxidative metabolism leads to the formation of several hydroxylated metabolites, including this compound. nih.govmdpi.com

Studies utilizing human liver microsomes have identified the formation of two mono- and two dioxygenated metabolites of rilpivirine. nih.govdrugbank.com Mass spectral analysis has confirmed that these metabolites arise from the oxygenation of the 2,6-dimethylphenyl ring and the methyl groups of the rilpivirine molecule. nih.govdrugbank.com Specifically, this compound is a monomethylhydroxylated metabolite. nih.gov

Contribution to the Overall Rilpivirine Metabolite Profile

The biotransformation of rilpivirine results in a variety of metabolites, and this compound is a key component of this profile. nih.govmdpi.com In vitro studies using human liver microsomes have detected a total of seven rilpivirine metabolites. nih.gov These include four oxidative metabolites (two monohydroxylated and two dihydroxylated) and three glucuronide conjugates. nih.gov

The oxidative metabolites, including this compound, can be further metabolized through glucuronidation. nih.govmdpi.com Specifically, monomethylhydroxylated metabolites of rilpivirine undergo glucuronidation primarily catalyzed by the enzyme UGT1A1. nih.govmdpi.com This subsequent metabolic step highlights the integrated nature of rilpivirine's biotransformation, where initial oxidation products are further processed for elimination.

Detection and Relative Abundance in Biological Samples

The presence and concentration of this compound have been quantified in various biological matrices, providing insights into its distribution and abundance in the body.

Presence in Plasma

This compound is detectable in human plasma following the administration of rilpivirine. amazonaws.com In a study involving participants who received long-acting injectable rilpivirine, 72 out of 80 individuals had detectable levels of 2-hydroxymethyl-RPV in their plasma samples. amazonaws.com The limit of quantitation for this metabolite in plasma has been established at 0.781 ng/mL, with a quantification range of 0.781–1,600 ng/mL. amazonaws.com

Detection in Tissue and Fluid Samples (e.g., rectal fluid, cervicovaginal fluid, vaginal tissue)

Beyond plasma, this compound has been identified in other biological compartments. amazonaws.com Specifically, it has been detected in rectal fluid samples. amazonaws.com However, in the same study, this metabolite was not detectable in either cervicovaginal fluid or vaginal tissue samples. amazonaws.com This differential detection suggests variability in the distribution and concentration of this compound across different anatomical sites. amazonaws.com A sensitive and specific liquid chromatography-tandem mass spectrometry method has been developed and validated for the quantification of rilpivirine and its metabolites in human plasma, genital/rectal biofluids, and mucosal tissues. nih.gov

Influence of Rilpivirine Administration Route on this compound Formation and Detection

The method of rilpivirine administration appears to influence the detection of its metabolites. amazonaws.com Studies have compared the metabolite profiles following both oral and intramuscular injection of rilpivirine. amazonaws.com After oral dosing, 2-hydroxymethyl-RPV was detected in the plasma of study participants. amazonaws.com Similarly, following intramuscular injection of long-acting rilpivirine, this metabolite was also quantifiable in plasma. amazonaws.com While the metabolite is formed regardless of the administration route, its presence and concentration in different bodily fluids and tissues may vary. amazonaws.com

Genetic Factors Influencing this compound Levels in Biological Systems

The enzymes primarily responsible for the oxidative metabolism of rilpivirine to this compound are CYP3A4 and CYP3A5. amazonaws.comnih.govmdpi.com The genes encoding these enzymes are known to be polymorphic, which can lead to interindividual variability in enzyme activity and, consequently, drug metabolism. amazonaws.com

Polymorphisms in Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5)

The genes encoding CYP3A4 and CYP3A5 are known to be highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) identified that can alter enzyme expression and/or activity. nih.govclinpgx.orgnih.gov Given their primary role in the formation of this compound, genetic variations in these enzymes are of considerable interest in understanding the variability in rilpivirine metabolism.

Research has identified several missense variants in CYP3A4 and CYP3A5 in individuals receiving rilpivirine. nih.govcolumbia.edu One study documented four missense variants for CYP3A4 and one missense and one frameshift variant for CYP3A5. nih.govcolumbia.edu Another investigation focused on the CYP3A422 allele (rs35599367), which has been associated with reduced CYP3A4 activity. nih.govresearchgate.net This study found a significant association between the CYP3A422 variant and rilpivirine pharmacokinetics, suggesting that individuals carrying this allele may have altered drug clearance. researchgate.net

However, the clinical impact of these polymorphisms on rilpivirine metabolism is not always straightforward. A population pharmacokinetics study that examined the influence of several genetic polymorphisms, including CYP3A422 and CYP3A53, found no significant influence of these variants on rilpivirine clearance. clinpgx.org Similarly, another study that identified several variants in CYP3A4 and CYP3A5 concluded that these variants did not appear to account for the observed interindividual variability in metabolite levels. nih.govcolumbia.edu This suggests that while these enzymes are crucial for rilpivirine metabolism, the effect of individual genetic variants may be modest or part of a more complex interplay of multiple genetic and non-genetic factors.

Identified Polymorphisms in Cytochrome P450 Enzymes and their Potential Relevance to Rilpivirine Metabolism

GenePolymorphism/VariantObserved or Potential Effect on Rilpivirine Metabolism
CYP3A4Multiple missense variantsIdentified in patients, but a direct correlation with altered this compound levels was not established in some studies. nih.govcolumbia.edu
CYP3A422 (rs35599367)Associated with altered rilpivirine pharmacokinetics in one study, suggesting reduced clearance. researchgate.net However, another study found no significant influence on overall clearance. clinpgx.org
CYP3A5Missense and frameshift variantsDetected in individuals receiving rilpivirine, but their contribution to the variability in metabolite levels was not confirmed. nih.govcolumbia.edu
CYP3A53 (rs776746)A common variant leading to a non-functional protein. Its impact on rilpivirine clearance was not found to be significant in a population pharmacokinetic study. clinpgx.org

Variants in UDP-Glucuronosyltransferase Enzymes (e.g., UGT1A1, UGT1A4)

Studies have identified several variants in the genes encoding UGT1A1 and UGT1A4. nih.govcolumbia.edu For instance, research has detected two variants in UGT1A1 and eight missense variants in UGT1A4 in a cohort of individuals receiving rilpivirine. nih.govcolumbia.edu Well-known functional polymorphisms in UGT1A1, such as the UGT1A128 allele, which is characterized by a variation in the number of TA repeats in the promoter region, are known to affect the glucuronidation of various drugs.

Despite the identification of these genetic variants, their definitive impact on rilpivirine metabolism remains an area of active investigation. A population pharmacokinetic analysis that included genotyping for UGT1A128 and UGT1A42 found no significant influence of these polymorphisms on rilpivirine clearance. clinpgx.org This finding was echoed in another study which concluded that the identified variants in UGT1A1 and UGT1A4 did not seem to explain the interindividual differences in metabolite concentrations. nih.govcolumbia.edu These results suggest that while UGT1A1 and UGT1A4 are involved in rilpivirine's metabolic pathway, the influence of the studied genetic variants on the in vivo clearance of the drug may be less pronounced than anticipated, possibly due to the involvement of multiple redundant metabolic pathways.

Identified Variants in UDP-Glucuronosyltransferase Enzymes and their Potential Relevance to Rilpivirine Metabolism

GenePolymorphism/VariantObserved or Potential Effect on Rilpivirine Metabolism
UGT1A1Multiple variants detectedIdentified in patients, but a clear association with altered levels of rilpivirine metabolites was not established in the reviewed studies. nih.govcolumbia.edu
UGT1A128A common functional polymorphism. A population pharmacokinetic study did not find a significant association between this variant and rilpivirine clearance. clinpgx.org
UGT1A4Multiple missense variantsDetected in individuals receiving rilpivirine, but their role in the observed variability of metabolite levels was not confirmed. nih.govcolumbia.edu
UGT1A42A known functional variant. Its impact on rilpivirine clearance was not found to be significant in a population pharmacokinetic analysis. clinpgx.org

Advanced Research Perspectives on 2 Hydroxymethyl Rilpivirine

Computational Chemistry and Molecular Modeling Studies

Computational and molecular modeling techniques are instrumental in modern drug development and metabolism studies. They provide predictive insights into how a drug molecule like rilpivirine (B1684574) is processed in the body and how its metabolites, such as 2-Hydroxymethyl Rilpivirine, are formed.

The biotransformation of rilpivirine is primarily an oxidative process mediated by the cytochrome P450 (CYP) enzyme system in the liver. mdpi.com Initial studies using human liver microsomes identified the formation of several hydroxylated metabolites. nih.govresearchgate.netnih.gov Mass spectral analysis of these products indicated that metabolism occurred through the oxygenation of the 2,6-dimethylphenyl ring and its methyl groups. nih.govresearchgate.netnih.gov

The formation of this compound is a result of the monohydroxylation of one of the methyl groups on the dimethylphenyl ring. nih.govnih.gov Chemical inhibition studies and assays with cDNA-expressed CYP enzymes have pinpointed CYP3A4 and, to a lesser extent, CYP3A5 as the primary catalysts for these oxidative reactions. mdpi.comnih.gov This enzymatic action transforms the parent drug into various metabolites, including the monohydroxylated forms (M1 and M2), one of which is this compound. nih.govdrugbank.com The subsequent phase II metabolism can involve glucuronidation of this hydroxylated metabolite by enzymes like UGT1A1. researchgate.netnih.gov

Understanding the formation of this compound requires examining the molecular interactions between rilpivirine (the ligand) and the active site of CYP3A4/5 enzymes. Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are crucial for this purpose.

Molecular Docking: Docking studies are used to predict the preferred orientation of a ligand as it binds to a protein. For rilpivirine, docking simulations can model its entry and fit within the active site of CYP3A4. The diarylpyrimidine (DAPY) structure of rilpivirine allows for significant conformational flexibility, enabling it to adapt to the enzyme's binding pocket. nih.gov This interaction positions one of the methyl groups of the dimethylphenyl ring in proximity to the heme iron center of the CYP enzyme, facilitating the hydroxylation reaction that produces this compound. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to analyze the stability of the ligand-enzyme complex over time. nih.gov These simulations provide insights into the dynamic nature of the binding, accounting for the flexibility of both the drug and the enzyme. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are employed post-simulation to calculate the binding free energy. researchgate.netnih.gov These calculations help quantify the affinity of rilpivirine for the metabolic enzyme, confirming the stability of the binding pose required for metabolite formation. The interactions are governed by forces such as hydrogen bonds and van der Waals interactions. nih.govslideshare.net

Metabolite Profiling and Identification Strategies for Complex Biotransformation Networks

Identifying metabolites within a complex biological system is a significant analytical challenge. For rilpivirine, researchers have employed a multi-step strategy to profile and identify its biotransformation products, including this compound.

The core of this strategy involves in vitro incubation of the parent drug with human liver microsomes, which contain a rich supply of metabolic enzymes. nih.govresearchgate.net Following incubation, the resulting mixture is analyzed using advanced analytical techniques. Ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the primary method used. nih.govnih.gov

This technique separates the different compounds in the mixture by chromatography before they are ionized and detected by a mass spectrometer. By operating in selected reaction monitoring (SRM) mode, the instrument can specifically look for the predicted mass-to-charge ratios (m/z) of the parent drug and its metabolites. nih.govamazonaws.com For instance, monohydroxylated rilpivirine metabolites, including this compound, are detected by monitoring the transition of the parent ion (m/z 383) to specific product ions. nih.govamazonaws.com These in vitro findings are then validated by detecting the same metabolites in in vivo samples from clinical studies. nih.govnih.gov

Metabolite CodeDescriptionDetection MethodSRM Transition (m/z)Approx. Retention Time (min)
M1/M2Monohydroxylated Rilpivirine (includes this compound)UHPLC-MS/MS383 → 2225.51 / 5.66
M3/M4Dihydroxylated RilpivirineUHPLC-MS/MS399 → 183 / 399 → 1965.78 / 5.88
M5Rilpivirine Glucuronide ConjugateUHPLC-MS/MS543 → 3675.74
M6Monohydroxylated Rilpivirine Glucuronide ConjugateUHPLC-MS/MS559 → 3835.90

Data sourced from Lade et al., 2013. nih.gov

Research on Potential Intrinsic Biological Activities of this compound (if any, separate from Rilpivirine)

The primary role of this compound is as a metabolite in the clearance pathway of the parent drug, rilpivirine. Research to date has largely focused on its detection and the pathways of its formation. There is limited published information on the intrinsic biological activities of this compound itself, separate from its role as a metabolite.

Notably, studies have highlighted that while metabolites of some antiretroviral drugs, such as the 8-hydroxy metabolite of efavirenz (B1671121), have been associated with toxicities, there are currently no reports of toxicities specifically caused by the hydroxylated metabolites of rilpivirine. acs.org This suggests that metabolites like this compound may not possess significant biological or toxicological activity, though further direct investigation would be required to confirm this.

Investigative Methodologies for Differential Metabolomics Studies

Differential metabolomics is an investigative approach used to compare the profiles of endogenous metabolites in biological systems under different conditions, such as in response to different drugs.

To understand the unique physiological impact of rilpivirine, researchers have conducted targeted metabolomics studies comparing its effects on the body's own metabolites to those of other antiretroviral agents, such as efavirenz. nih.govresearchgate.netnih.gov The methodology for such studies involves:

Sample Collection: Obtaining biological samples (e.g., plasma) from individuals treated with the different drug regimens.

Metabolite Extraction: Processing the samples to extract the endogenous metabolites.

UHPLC-MS/MS Analysis: Using targeted UHPLC-MS/MS-based screening to accurately measure the levels of a predefined panel of endogenous metabolites.

Statistical Comparison: Analyzing the data to identify statistically significant differences in metabolite levels between the treatment groups.

A key study using this methodology revealed that treatment with rilpivirine versus efavirenz may result in differential levels of several endogenous metabolites. nih.govresearchgate.netnih.gov

Endogenous MetaboliteObservationCompared Agents
TyrosineDifferential levels observedRilpivirine vs. Efavirenz
HomocysteineDifferential levels observedRilpivirine vs. Efavirenz
AdenosineDifferential levels observedRilpivirine vs. Efavirenz

Data sourced from Lade et al., 2013. nih.govresearchgate.netnih.gov

These findings provide novel insights into the potential differential effects of rilpivirine- and efavirenz-containing antiretroviral regimens on the host's metabolic state. nih.gov

Q & A

Q. How can researchers determine the metabolic stability of 2-hydroxymethyl rilpivirine and its interaction with CYP3A4?

Methodological Answer:

  • Conduct in vitro hepatic microsomal assays using human liver microsomes to quantify metabolic turnover rates.
  • Use mass spectrometry to identify oxidative metabolites, focusing on hydroxylation and glucuronidation pathways .
  • Compare results with rilpivirine’s known CYP3A4-dependent metabolism to assess structural modifications’ impact on enzymatic affinity. Include control experiments with CYP3A4 inhibitors (e.g., ketoconazole) to confirm enzyme specificity .

Q. What parameters should be prioritized when validating an analytical method for quantifying this compound in biological matrices?

Methodological Answer:

  • Accuracy : Spiked recovery studies across concentrations (e.g., 2–50 µg/mL) with ≤15% deviation from theoretical values.
  • Precision : Intra-day and inter-day variability assessments (e.g., %RSD <5% for triplicate measurements).
  • Sensitivity : Limit of detection (LOD) and quantification (LOQ) determination via signal-to-noise ratios.
  • Reference chromatographic conditions from rilpivirine hydrochloride validation studies (Table 1, ).

Q. What clinical trial design considerations are critical for evaluating this compound’s efficacy against HIV-1?

Methodological Answer:

  • Phase 3 Design : Randomized, double-blind, active-controlled trials comparing virologic response rates (e.g., <50 copies/mL at 48 weeks) using the ITT-TLOVR algorithm .
  • Subgroup Stratification : Baseline viral load (>100,000 vs. ≤100,000 copies/mL), adherence monitoring (e.g., pill counts, electronic compliance tracking), and resistance genotyping for NNRTI-associated mutations .

Advanced Research Questions

Q. How do structural modifications in this compound influence resistance mechanisms in HIV-1 reverse transcriptase (RT)?

Methodological Answer:

  • Perform X-ray crystallography of RT bound to this compound to map interactions with residues (e.g., K101, E138) and compare with rilpivirine’s binding .
  • Use site-directed mutagenesis to introduce resistance-associated mutations (RAMs; e.g., K101P, E138K) and measure changes in inhibitory concentration (IC₅₀) via antiviral assays .
  • Analyze cross-resistance profiles against etravirine and efavirenz using phenotypic resistance assays .

Q. What pharmacokinetic (PK) challenges arise when studying this compound in pregnant populations, and how can they be addressed?

Methodological Answer:

  • PK Sampling : Collect paired maternal plasma samples during the third trimester and postpartum to assess rilpivirine exposure changes (e.g., C₀h ≤0.04 mg/L indicates subtherapeutic levels) .
  • Modeling : Develop a population PK model incorporating pregnancy-induced changes in CYP3A4 activity and protein binding. Validate with observed vs. predicted concentration-time profiles .

Q. How can physiologically based pharmacokinetic (PBPK) modeling predict drug-drug interactions (DDIs) for long-acting this compound formulations?

Methodological Answer:

  • Integrate oral rilpivirine DDI data (e.g., CYP3A4 induction by rifampicin) into PBPK models to simulate intramuscular depot release kinetics .
  • Validate models against clinical PK data for cabotegravir/rilpivirine combinations, focusing on absorption-phase interactions (e.g., divalent cation chelation) .

Q. How should researchers analyze contradictory data on virologic failure rates between rilpivirine and comparator drugs?

Methodological Answer:

  • Conduct post hoc analyses stratifying virologic failure by baseline viral load, adherence, and RAM prevalence. For example, rilpivirine’s higher failure rates in high viral load subgroups require sensitivity analyses .
  • Use multivariate logistic regression to identify independent predictors (e.g., suboptimal adherence, baseline resistance) and adjust for confounding variables .

Q. What ethical and methodological guidelines apply to preclinical studies of this compound in animal models?

Methodological Answer:

  • Follow NIH guidelines for reporting experimental conditions (e.g., dosing regimens, endpoint criteria) to ensure reproducibility .
  • Include rigorous controls : Sham-treated cohorts, histopathological assessments of toxicity, and viral load monitoring in humanized mouse models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.